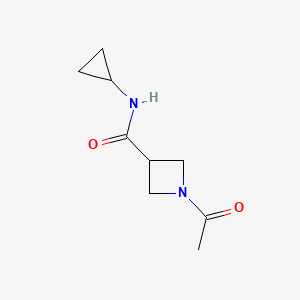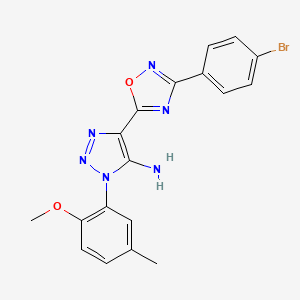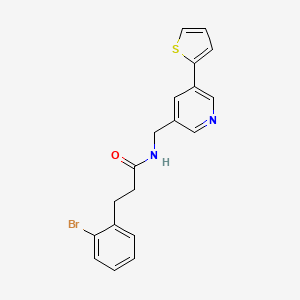
3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17BrN2OS and its molecular weight is 401.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mesoionic Monosubstituted 3-Oxo-Propanamides Synthesis
Research by Seifi et al. (2015) explored the synthesis of mesoionic monosubstituted 3-oxo-propanamides or thioamides. This was achieved through the reaction of pyridinium ylides derived from 2-bromoacetophenone with phenylisocyanate and phenyl- or methylisothiocyanate. Such compounds are important in the field of organic chemistry for their potential applications in material science and pharmaceuticals (Seifi et al., 2015).
Stereoselective Synthesis of Propanamides
Marchetti et al. (1997) conducted a study on the stereoselective synthesis of neutral and cationic 2-heterocyclically substituted propanamides. This work focused on creating compounds from 2-bromoamide and imidazole, showcasing the importance of this compound in stereoselective synthesis, which is crucial in developing drugs with specific orientations and properties (Marchetti et al., 1997).
Anticonvulsant and Anti-inflammatory Activities
Dawood et al. (2006) explored the anticonvulsant and anti-inflammatory activities of benzofuran-based heterocycles. The study involved the treatment of 2-bromoacetylbenzofuran with pyridine, leading to the creation of various compounds including pyridinium bromide, which is structurally related to 3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide. This highlights its potential role in pharmaceutical research (Dawood et al., 2006).
Iridium Tetrazolate Complexes
A study by Stagni et al. (2008) on the synthesis and characterization of iridium tetrazolate complexes revealed the potential of related pyridine derivatives in material science, particularly in light-emitting devices. The research highlighted the crucial role of ancillary ligands, such as pyridine derivatives, in tuning the emission properties of these complexes (Stagni et al., 2008).
Difluorophosphoranes Synthesis
Kolomeitsev et al. (1995) discussed the synthesis of difluorophosphoranes using bromophosphonium bromides, which have a structural relation to the compound . This research is significant in the field of inorganic chemistry, showing the compound's potential application in the synthesis of complex inorganic materials (Kolomeitsev et al., 1995).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUQYHYDWGREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999187.png)
![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2999190.png)
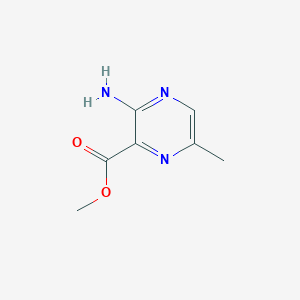
![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
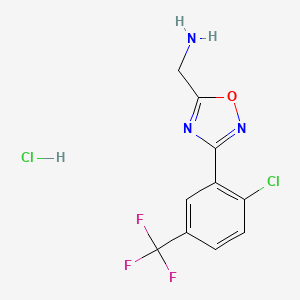
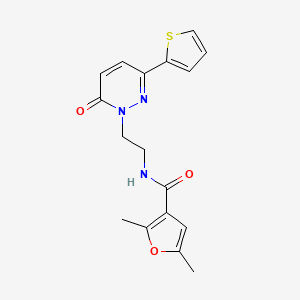
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)
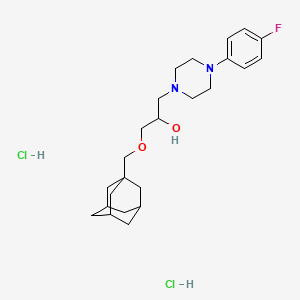
![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)
